molecular formula C16H21NO4 B2473126 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide CAS No. 900006-99-7

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide

Cat. No.: B2473126
CAS No.: 900006-99-7
M. Wt: 291.347
InChI Key: BUNGLBAWUWWXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely make this compound rigid and possibly stereochemically interesting .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions such as hydrolysis or condensation, and the methoxy group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups could make this compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Characterization

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide and its derivatives have been synthesized and characterized in various studies. For example, Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing this compound, exploring their metal complexes and analyzing their structures through a combination of techniques including spectroscopy and thermogravimetric analysis (Canpolat & Kaya, 2004). Similarly, Alonso et al. (2005) described the synthesis of 1,7-dioxaspiro[4.4]nonanes, related to this compound, detailing their methods and the resulting compounds' properties (Alonso et al., 2005).

Potential Biological Applications

Research has also delved into the potential biological and pharmacological applications of this compound and its derivatives. For instance, Franchini et al. (2017) studied derivatives of this compound as potential 5-HT1A receptor agonists, exploring their binding affinity and activity, which could have implications in neuroprotective strategies (Franchini et al., 2017).

Chemical Properties and Synthesis Techniques

The compound's chemical properties and novel synthesis techniques have been a focus of study too. Kurniawan et al. (2017) synthesized novel compounds from oleic acid, including derivatives of 1,4-dioxaspiro, using a sonochemical method, highlighting the compound's potential as a biolubricant (Kurniawan et al., 2017).

Chemical Reactions and Catalysis

Studies have also explored the compound's role in chemical reactions and catalysis. Xu et al. (2018) investigated chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(III)-catalyzed C-H activation, demonstrating the compound's utility in advanced organic synthesis (Xu et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for use as a drug, its mechanism of action would involve interacting with biological targets in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. Proper safety data sheets should be consulted before handling this compound .

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-19-13-6-4-12(5-7-13)15(18)17-10-14-11-20-16(21-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGLBAWUWWXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.